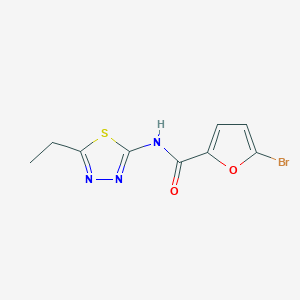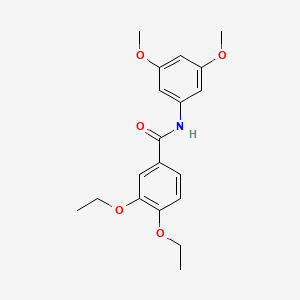
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-furamide is a synthetic compound that belongs to the class of furamides. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material sciences.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-furamide is not fully understood. However, it is believed that the compound works by inhibiting the growth and replication of microorganisms and cancer cells. It is also believed to work by disrupting the metabolic processes of insects and weeds.
Biochemical and physiological effects:
This compound has been found to have both biochemical and physiological effects. In terms of biochemical effects, it has been found to inhibit the activity of certain enzymes in microorganisms and cancer cells. In terms of physiological effects, it has been found to cause cell death in microorganisms and cancer cells. It has also been found to cause growth inhibition and physiological damage in insects and weeds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-furamide in lab experiments is its broad-spectrum activity against microorganisms, cancer cells, insects, and weeds. This makes it a versatile compound that can be used in various scientific research fields. However, one of the main limitations of using this compound in lab experiments is its potential toxicity to non-target organisms. Therefore, caution must be taken when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the scientific research of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-furamide. One direction is the development of new derivatives of this compound with enhanced activity and reduced toxicity. Another direction is the investigation of the mechanism of action of this compound in more detail. This could lead to the development of new drugs and pesticides with improved efficacy. Finally, the potential applications of this compound in material sciences could be explored further.
Métodos De Síntesis
The synthesis of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-furamide involves several steps. The first step involves the reaction of 2-furoic acid with thionyl chloride to produce 2-furoyl chloride. The second step involves the reaction of 2-furoyl chloride with ethyl hydrazinecarboxylate to produce 5-ethyl-1,3,4-thiadiazol-2-yl-2-furoyl hydrazide. The final step involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-yl-2-furoyl hydrazide with bromine to produce this compound.
Aplicaciones Científicas De Investigación
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-furamide has potential applications in various scientific research fields. In the field of medicine, it has been found to have antimicrobial and antifungal properties. It has also been found to inhibit the growth of cancer cells. In the field of agriculture, it has been found to have herbicidal and insecticidal properties. In the field of material sciences, it has been found to have potential applications in the development of new materials.
Propiedades
IUPAC Name |
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2S/c1-2-7-12-13-9(16-7)11-8(14)5-3-4-6(10)15-5/h3-4H,2H2,1H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXUWNPJFNWEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198081 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(diaminomethylene)carbonohydrazonoyl]-2-ethoxyphenyl 4-methylbenzoate](/img/structure/B5722392.png)
![(4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5722394.png)
![ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5722400.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5722415.png)

![4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5722429.png)
![N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5722434.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5722435.png)
![4-ethyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5722440.png)
![1-ethyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5722446.png)


![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-2-naphthylacetamide](/img/structure/B5722459.png)
